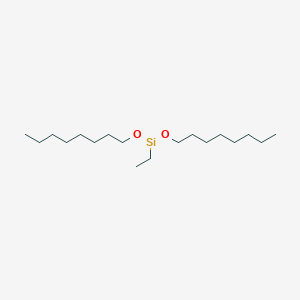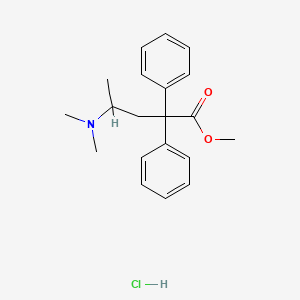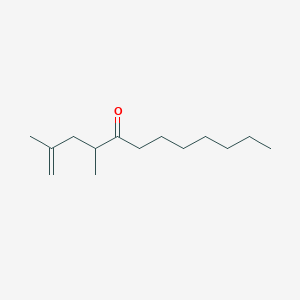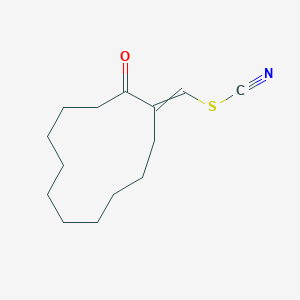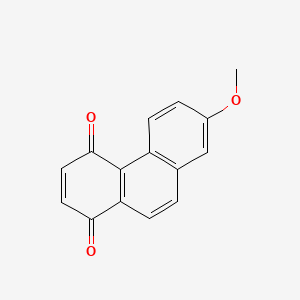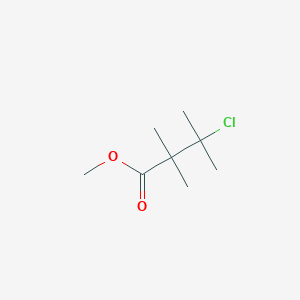
Methyl 3-chloro-2,2,3-trimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is a derivative of butanoic acid, featuring a methyl ester group and a chlorine atom attached to a highly branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,2,3-trimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Ester Hydrolysis: 3-chloro-2,2,3-trimethylbutanoic acid and methanol.
Reduction: 3-chloro-2,2,3-trimethylbutanol.
Scientific Research Applications
Methyl 3-chloro-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2,2,3-trimethylbutanoate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2,3-dimethylbutanoate
- Methyl 3-chloro-2,2-dimethylbutanoate
- Methyl 3-chloro-2,3,3-trimethylbutanoate
Uniqueness
Methyl 3-chloro-2,2,3-trimethylbutanoate is unique due to its highly branched structure and the presence of both a chlorine atom and an ester group. This combination of functional groups and branching pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
62886-37-7 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
methyl 3-chloro-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-7(2,6(10)11-5)8(3,4)9/h1-5H3 |
InChI Key |
KJGWJDNZCPGFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



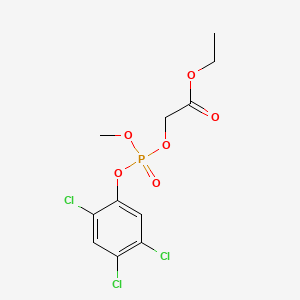
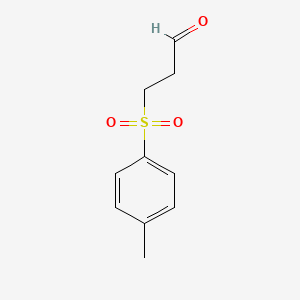
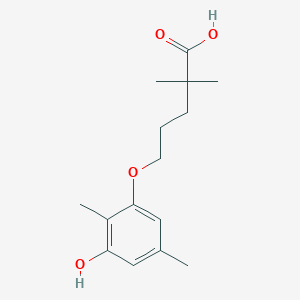
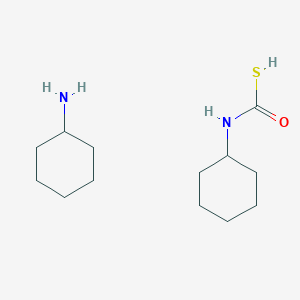


![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

